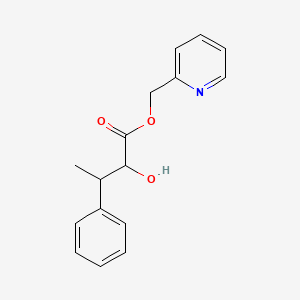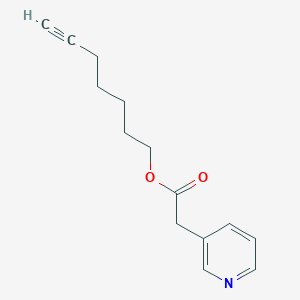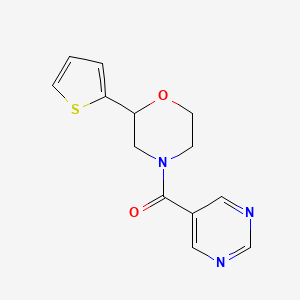
Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate is an organic compound that features a pyridine ring attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate typically involves the esterification of 2-hydroxy-3-phenylbutanoic acid with pyridin-2-ylmethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 2-oxo-3-phenylbutanoate derivatives.
Reduction: 2-hydroxy-3-phenylbutanol derivatives.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-ylmethanol: Shares the pyridine ring but lacks the ester and phenyl groups.
2-hydroxy-3-phenylbutanoic acid: Contains the hydroxyl and phenyl groups but lacks the pyridine ring.
Pyridin-2-ylmethyl acetate: Similar ester structure but with an acetate group instead of the 2-hydroxy-3-phenylbutanoate.
Uniqueness
Pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate is unique due to its combination of a pyridine ring, a hydroxyl group, and a phenyl group, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
pyridin-2-ylmethyl 2-hydroxy-3-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(13-7-3-2-4-8-13)15(18)16(19)20-11-14-9-5-6-10-17-14/h2-10,12,15,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBHPOXBSFCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B6968703.png)
![5-iodo-N-[3-(1-methylpyrazol-4-yl)propyl]pyridin-2-amine](/img/structure/B6968704.png)

![2-(4-Fluorophenyl)-2-[(3-methylsulfonylcyclohexyl)amino]acetamide](/img/structure/B6968723.png)
![2-Methoxy-4-methyl-6-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B6968729.png)
![N-[4-(trifluoromethyl)oxan-4-yl]quinoline-8-sulfonamide](/img/structure/B6968741.png)

![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrimidine-5-carboxamide](/img/structure/B6968769.png)
![[2-(3-Methoxyphenyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6968774.png)

![[1-Oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl] 2-hydroxy-3-phenylbutanoate](/img/structure/B6968790.png)
![3-[4-(4-Chlorophenyl)-4-fluoropiperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B6968795.png)
![(5-Chloropyrazolo[1,5-a]pyridin-2-yl)-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6968801.png)
![1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol](/img/structure/B6968820.png)
